N-(2-Nitrophenyl)-1H-pyrrol-1-amine
Description
N-(2-Nitrophenyl)-1H-pyrrol-1-amine is a heterocyclic compound featuring a pyrrole ring directly linked to a 2-nitrophenyl group. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their electron-rich aromatic systems, which facilitate diverse reactivity and interactions with biological targets.
Properties
CAS No. |
79700-48-4 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(2-nitrophenyl)pyrrol-1-amine |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-2-1-5-9(10)11-12-7-3-4-8-12/h1-8,11H |
InChI Key |
MFNFKVHVROVEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-Nitrophenyl)-1H-pyrrol-1-amine with related compounds, focusing on structural features, synthetic methodologies, and physicochemical properties.
Structural Analogues with Nitrophenyl Moieties
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine ()
- Structure : Replaces the pyrrole ring with a 1,2,4-triazole ring, retaining the 2-nitrophenyl group.
- Synthesis : Prepared via a carbamothioyl intermediate and hydrazine hydrate, yielding 73% .
- Significance : The triazole ring enhances hydrogen-bonding capacity compared to pyrrole, which may influence biological activity or crystallization behavior.
Pyrrole-Based Derivatives
- N-(Acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine () Structure: Features an acetyloxy-imine group attached to a nitrobenzyl-pyrrole system.
- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine () Structure: Combines pyrazole and thiazole rings instead of pyrrole. Synthesis: Prepared via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) . Comparison: The thiazole ring’s sulfur atom may confer distinct electronic properties compared to pyrrole.
Pyrazole Derivatives with Varied Substituents
Comparative Data Table
Key Research Findings
Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize the aromatic system in this compound, as seen in analogous compounds ().
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